molecular formula C19H20F3N7 B6446835 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2548995-57-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

货号 B6446835
CAS 编号: 2548995-57-7
分子量: 403.4 g/mol
InChI 键: FNNYHUUDUXGHMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to have a very high affinity for αvβ6 integrin, a protein that plays a key role in cell adhesion .


Synthesis Analysis

The synthesis of this compound involves a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester . This process provides the (S) absolute configuration for the major product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure includes a pyrazole ring, a piperazine ring, and a pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the asymmetric 1,4-addition of arylboronic acids to a crotonate ester . This reaction is catalyzed by rhodium and results in the formation of the major product with the (S) absolute configuration .


Physical And Chemical Properties Analysis

The compound has a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

安全和危害

The safety and hazards associated with this compound are not fully known. As with any chemical compound, appropriate safety precautions should be taken when handling it. Further studies are needed to fully understand its safety profile .

未来方向

The compound has been selected for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials .

作用机制

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs .

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme likely inhibits its activity, thereby disrupting the survival and proliferation of the parasites .

Biochemical Pathways

The compound affects the biochemical pathway involving LmPTR1. By inhibiting the activity of this enzyme, the compound disrupts the metabolic processes necessary for the survival and proliferation of Leishmania parasites . The downstream effects of this disruption are likely detrimental to the parasites, leading to their eventual death .

Pharmacokinetics

Similar compounds have been shown to have high solubility, which could potentially enhance their bioavailability .

Result of Action

The result of the compound’s action is the inhibition of LmPTR1, leading to the disruption of essential metabolic processes in Leishmania parasites . This disruption likely results in the death of the parasites, thereby exerting an antileishmanial effect .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound, thereby influencing its efficacy . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its action .

属性

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)17-6-5-16(24-25-17)27-8-10-28(11-9-27)18-15(19(20,21)22)4-3-7-23-18/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYHUUDUXGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。